Sodium dilauryl phosphate
Description
Sodium dilauryl phosphate (synonyms: sodium didodecyl phosphate, dithis compound) is an organophosphate compound characterized by two lauryl (C12) chains bonded to a phosphate group, neutralized by sodium ions. Its chemical formula is $ \text{Na}2(\text{C}{12}\text{H}{25}\text{O})2\text{PO}4 $, and it is structurally related to dilauryl acid phosphate ($ \text{(C}{12}\text{H}{25}\text{O})2\text{PO(OH)} $), CAS 7057-92-3 .
Properties
CAS No. |
17026-45-8 |
|---|---|
Molecular Formula |
C24H50NaO4P |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
sodium;didodecyl phosphate |
InChI |
InChI=1S/C24H51O4P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-27-29(25,26)28-24-22-20-18-16-14-12-10-8-6-4-2;/h3-24H2,1-2H3,(H,25,26);/q;+1/p-1 |
InChI Key |
QAEVVAMQWJMMGX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium dilauryl phosphate can be synthesized through the esterification of lauryl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The lauryl alcohol is reacted with phosphoric acid in the presence of a catalyst, and the resulting ester is then neutralized with sodium hydroxide. The product is purified through filtration and drying processes to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium dilauryl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form lauryl alcohol and phosphoric acid.
Oxidation: It can be oxidized to form lauryl phosphate derivatives.
Substitution: It can participate in substitution reactions with other alkyl groups.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Alkyl halides or other alkylating agents.
Major Products Formed:
Hydrolysis: Lauryl alcohol and phosphoric acid.
Oxidation: Lauryl phosphate derivatives.
Substitution: Various alkyl phosphate compounds.
Scientific Research Applications
Sodium dilauryl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent.
Industry: Commonly used in the production of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of sodium dilauryl phosphate primarily involves its surfactant properties. It reduces surface tension, allowing for the formation of stable emulsions. This compound interacts with lipid membranes, leading to the disruption of cell membranes in biological applications. The molecular targets include lipid bilayers, and the pathways involved are related to membrane fluidity and permeability .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Sodium Dilauryl Phosphate and Analogues
Performance and Environmental Considerations
Efficacy in Lubricants :
- This compound provides moderate EP/AW performance but is less effective than ZDDP, which forms protective tribofilms via sulfur and phosphorus . However, ZDDP faces stricter regulations due to sulfur emissions and aquatic toxicity .
- Dilauryl acid phosphate (acidic form) offers better adhesion to metal surfaces but is corrosive, limiting its use in sensitive systems .
- Environmental Impact: Phosphorus-containing compounds (e.g., this compound, ZDDP) contribute to eutrophication in water systems. This has driven research into nanoparticle-based alternatives (e.g., CaCO3, fullerenes) . Sodium lauryl sulfate (SLS), a sulfate surfactant, avoids phosphorus-related issues but lacks lubricant functionality .
Thermal and Physical Properties :
Industrial and Regulatory Trends
- Shift to Eco-Friendly Alternatives: this compound remains viable in applications where phosphorus is permissible, such as biodegradable lubricants . Nanoparticle additives (e.g., CaCO3) are emerging as sustainable alternatives but require further validation for widespread adoption .
Regulatory Status :
- The EU REACH regulation restricts phosphorus content in lubricants, favoring this compound over ZDDP in specific niches .
Q & A
Q. What are the established methods for synthesizing sodium dilauryl phosphate (SDP), and how can yield optimization be achieved?
SDP is typically synthesized via esterification of phosphoric acid with lauryl alcohol. A common method involves reacting 2 moles of dodecanol with 1 mole of phosphorus oxychloride (POCl₃) under controlled anhydrous conditions, followed by neutralization with sodium hydroxide . Yield optimization (~34%) requires precise stoichiometric ratios, temperature control (60–80°C), and inert atmosphere to minimize side reactions. Post-synthesis purification via solvent extraction (e.g., hexane/water) removes unreacted alcohols and salts .
Q. How should phosphate buffers containing SDP be formulated to maintain stability in biochemical assays?
SDP’s surfactant properties necessitate careful buffer design. For example, in pH 6.5 phosphate buffers, combine:
- 206 mL of 1 M monobasic sodium phosphate monohydrate
- 196 mL of 0.5 M dibasic sodium phosphate anhydrous
- 50.0 g sodium lauryl sulfate (SLS)
Adjust to pH 6.5 with NaOH, and dilute to 5 L with deionized water. SDP’s critical micelle concentration (CMC) must be considered to avoid interference with protein binding assays .
Q. What analytical techniques are recommended for quantifying SDP in complex mixtures?
High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is optimal. Use a C18 column, mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid, and a flow rate of 1.0 mL/min. Calibration curves (1–100 µg/mL) show linearity (R² > 0.99) .
Advanced Research Questions
Q. How do SDP’s surfactant properties influence experimental outcomes in membrane protein studies, and how can artifacts be mitigated?
SDP’s amphiphilic nature can disrupt lipid bilayers or solubilize proteins non-specifically. To mitigate artifacts:
- Use SDP at concentrations below its CMC (0.1–0.5 mM, depending on buffer ionic strength).
- Validate findings with alternative detergents (e.g., Triton X-100) and compare solubilization efficiency via SDS-PAGE .
- Monitor structural integrity using circular dichroism (CD) spectroscopy to detect protein denaturation .
Q. How can researchers resolve contradictions in reported SDP stability data under varying pH and temperature conditions?
Discrepancies arise from hydration states (anhydrous vs. dodecahydrate) and buffer composition. For example:
Q. What strategies are effective for studying SDP’s interactions with biomolecules using computational and experimental approaches?
- Molecular Dynamics (MD) Simulations : Model SDP’s binding to lipid bilayers using CHARMM36 force fields. Focus on phosphate headgroup interactions with phospholipid polar regions .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between SDP and serum albumin (e.g., BSA) at 25°C in PBS. Fit data to a one-site model to calculate ΔG, ΔH, and Kd.
Q. How does SDP’s presence affect enzyme kinetics in phosphate-dependent assays, and how can this be controlled?
SDP inhibits alkaline phosphatase (ALP) by competitively binding to the active site (Ki = 2.3 µM). To control interference:
- Pre-treat samples with lipase to hydrolyze SDP.
- Use alternative buffers (e.g., Tris-HCl) for ALP assays. Validate via Michaelis-Menten kinetics with/without SDP .
Methodological Considerations
Q. What quality control standards should be applied to SDP for reproducible research?
Q. How can researchers validate SDP’s role as an antistatic agent in polymer studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
